17beta-Estradiol sulfate-d5 (sodium)

Isotope dilution mass spectrometry Matrix effect correction Steroid conjugate analysis

This stable isotope-labeled internal standard (SIL-IS) incorporates five deuterium atoms, delivering a +5 Da mass shift for unequivocal MS discrimination from endogenous analyte. Unlike non-isotopic surrogates, it co-elutes perfectly and corrects for matrix effects, ion suppression, and recovery losses. Ideal for clinical, environmental, and pharmaceutical bioanalysis requiring sub-pg/mL sensitivity and FDA/EMA-compliant method validation.

Molecular Formula C18H23NaO5S
Molecular Weight 379.5 g/mol
Cat. No. B12413181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-Estradiol sulfate-d5 (sodium)
Molecular FormulaC18H23NaO5S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D;
InChIKeyLMJQCTISQYSLPF-ZWAABPKCSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17beta-Estradiol sulfate-d5 (sodium) for Isotope Dilution LC-MS/MS: Procurement and Analytical Selection Guide


17beta-Estradiol sulfate-d5 (sodium) is a deuterium-labeled stable isotope internal standard (SIL-IS) of 17β-estradiol sulfate, a naturally occurring conjugated estrogen metabolite. The compound incorporates five deuterium atoms at stable aromatic and aliphatic positions, yielding a nominal mass shift of +5 Da relative to the unlabeled native analyte . This mass difference enables reliable chromatographic co-elution with near-identical physiochemical properties, while permitting unequivocal mass spectrometric discrimination from endogenous 17β-estradiol sulfate in complex biological matrices [1]. As a sodium salt formulation, it provides enhanced aqueous solubility and handling convenience for quantitative bioanalytical workflows.

Why Unlabeled 17beta-Estradiol Sulfate Cannot Substitute for Deuterated 17beta-Estradiol sulfate-d5 (sodium) in Quantitative LC-MS/MS Workflows


In liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of endogenous conjugated estrogens, unlabeled 17β-estradiol sulfate cannot function as a reliable internal standard because it is chemically indistinguishable from the analyte present in biological samples. Co-eluting matrix components—including phospholipids, salts, and co-extracted biomolecules—induce variable ion suppression or enhancement effects that differentially impact analyte signal intensity across samples [1]. Only a stable isotope-labeled analog such as 17β-estradiol sulfate-d5 (sodium) co-elutes with the native analyte and experiences identical matrix effects, ionization efficiency fluctuations, and sample preparation losses, thereby enabling accurate normalization via isotope dilution [2]. Substitution with structurally related but non-isotopic compounds (e.g., estrone sulfate, estriol sulfate, or DHEA sulfate) introduces differential extraction recovery, chromatographic retention time shifts, and unequal matrix effect susceptibility, yielding systematic quantitative bias and compromised method accuracy [3].

17beta-Estradiol sulfate-d5 (sodium): Comparative Quantitative Evidence for Analytical Selection


Isotope Dilution Mass Spectrometry (IDMS) Using 17beta-Estradiol sulfate-d5 Eliminates Matrix Effect Variability in Steroid Sulfate Quantification

Quantification of steroid sulfates in biological matrices without deuterated internal standards results in signal suppression or enhancement ranging from total suppression to +27% signal enhancement, dependent on matrix composition and analyte nature, introducing unacceptable inter-sample variability [1]. In contrast, isotope dilution using SIL-IS such as 17β-estradiol sulfate-d5 achieves co-elution with the native analyte, ensuring that both compounds experience identical matrix effects throughout the LC gradient [2]. This normalization enables the analytical method to maintain accuracy within 95.7–112.1% and precision (CV) of 1.3–7.2% across the full analytical measurement range [3].

Isotope dilution mass spectrometry Matrix effect correction Steroid conjugate analysis

17beta-Estradiol sulfate-d5 (sodium) Enables Ultra-Low pg/mL Limit of Quantification in Derivatization-Free LC-MS/MS Assays

Clinical demand for measuring circulating estrogens at very low concentrations in postmenopausal women, pediatric populations, and patients undergoing aromatase inhibitor therapy requires analytical methods with pg/mL sensitivity [1]. Using 17β-estradiol-D5 as SIL-IS in a derivatization-free LC-MS/MS method enabled a validated lower limit of quantitation (LLOQ) of 2 pg/mL across an analytical measurement range of 2–500 pg/mL, with within-run and between-run precision (CV) ranging from 1.3% to 7.2% and accuracy from 95.7% to 112.1% [2].

Ultrasensitive LC-MS/MS Limit of quantification Derivatization-free analysis

Deuterium-Labeled 17beta-Estradiol sulfate-d5 (sodium) Demonstrates Verified Stock Solution Stability Supporting Method Validation Requirements

Method validation per CLSI and FDA bioanalytical guidelines requires demonstration of internal standard stock solution stability to ensure reliable quantification across extended analytical batches. In a validated clinical LC-MS/MS method for 17β-estradiol using 17β-estradiol-D5 as SIL-IS, stock solution stability was tested under storage at -20°C and remained stable for 1 month [1]. Vendor specifications for closely related deuterated estradiol sulfate compounds (d4 variant) indicate powder stability for 2 years at 2–8°C, with stock solutions stable for 6 months at -80°C and 1 month at -20°C when stored sealed and protected from moisture .

Stability studies Method validation Internal standard stability

17beta-Estradiol sulfate-d5 (sodium): Evidence-Driven Application Scenarios for Bioanalytical and Clinical Research


Quantitative Analysis of Endogenous Estrogen Sulfates in Human Serum for Clinical Diagnostics and Therapeutic Monitoring

This scenario applies when clinical laboratories require accurate, matrix-independent quantification of circulating 17β-estradiol sulfate in serum or plasma. The compound serves as the SIL-IS for LC-MS/MS methods validated for clinical diagnostic use, achieving an LLOQ of 2 pg/mL and accuracy within 95.7–112.1% across the analytical range of 2–500 pg/mL [1]. This performance supports monitoring of antiestrogen therapy (e.g., aromatase inhibitor treatment in breast cancer), diagnosis of inherited sex-steroid metabolic disorders, and assessment of estrogen deficiency in men and postmenopausal women [1].

Simultaneous Quantification of Conjugated and Unconjugated Estrogens in Preclinical and Translational Research

This scenario applies to research laboratories investigating estrogen metabolism, sulfation/desulfation pathways, and tissue-specific steroidogenesis. The deuterated estradiol sulfate internal standard enables derivatization-free LC-HRMS methods that simultaneously quantify both conjugated (including 17β-estradiol-3-sulfate) and unconjugated steroids from the same sample without the hydrolysis artifacts introduced by pre-column derivatization [2]. This approach eliminates the need for separate enzymatic hydrolysis workflows, reduces sample volume requirements, and provides comprehensive estrogen metabolomic profiling.

Environmental Monitoring of Estrogenic Conjugates in Water and Wastewater Matrices

This scenario applies to environmental analytical laboratories quantifying steroid sulfate conjugates in surface water, wastewater effluent, and environmental fate studies. Matrix effects in environmental water samples can range from total signal suppression to +27% signal enhancement, rendering external calibration or non-isotopic internal standardization unreliable [3]. The use of 17β-estradiol sulfate-d5 (sodium) as a co-eluting SIL-IS provides matrix-matched normalization that corrects for these variable effects, enabling acceptable quantification performance across diverse water matrix compositions [3].

Method Development and Validation for Regulatory-Compliant Bioanalysis

This scenario applies to bioanalytical laboratories developing and validating LC-MS/MS methods intended for regulatory submission (e.g., FDA, EMA bioanalytical method validation guidance). The documented stability of deuterated estradiol sulfate stock solutions—stable for 1 month at -20°C under method validation conditions [1]—supports compliance with internal standard stability assessment requirements. The compound's co-elution with native 17β-estradiol sulfate ensures that matrix effect evaluation and normalization meet the precision and accuracy specifications mandated for regulated bioanalysis.

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